3-Benzo[1,3]dioxol-5-yl-2-cyano-acrylic acid methyl ester
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Overview
Description
Methyl (2Z)-3-(1,3-benzodioxol-5-yl)-2-cyano-2-propenoate is an organic compound characterized by the presence of a benzodioxole ring, a cyano group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-3-(1,3-benzodioxol-5-yl)-2-cyano-2-propenoate typically involves the Knoevenagel condensation reaction. This reaction is carried out between 1,3-benzodioxole-5-carbaldehyde and methyl cyanoacetate in the presence of a base such as piperidine or pyridine. The reaction is usually conducted under reflux conditions in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-3-(1,3-benzodioxol-5-yl)-2-cyano-2-propenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Halogenated or nitrated derivatives of the benzodioxole ring.
Scientific Research Applications
Methyl (2Z)-3-(1,3-benzodioxol-5-yl)-2-cyano-2-propenoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of methyl (2Z)-3-(1,3-benzodioxol-5-yl)-2-cyano-2-propenoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The benzodioxole ring and cyano group are key structural features that contribute to its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl (2Z)-3-(1,3-benzodioxol-5-yl)-2-cyano-2-propenoate: Unique due to the presence of both benzodioxole and cyano groups.
Methyl (2Z)-3-(1,3-benzodioxol-5-yl)-2-propenoate: Lacks the cyano group, leading to different reactivity and applications.
Methyl (2Z)-3-(1,3-benzodioxol-5-yl)-2-cyano-2-butenoate: Contains an extended carbon chain, affecting its physical and chemical properties.
Uniqueness
Methyl (2Z)-3-(1,3-benzodioxol-5-yl)-2-cyano-2-propenoate is unique due to its combination of functional groups, which imparts distinct reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C12H9NO4 |
---|---|
Molecular Weight |
231.20 g/mol |
IUPAC Name |
methyl (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C12H9NO4/c1-15-12(14)9(6-13)4-8-2-3-10-11(5-8)17-7-16-10/h2-5H,7H2,1H3/b9-4- |
InChI Key |
IUOSQCONBLAUEC-WTKPLQERSA-N |
Isomeric SMILES |
COC(=O)/C(=C\C1=CC2=C(C=C1)OCO2)/C#N |
Canonical SMILES |
COC(=O)C(=CC1=CC2=C(C=C1)OCO2)C#N |
Origin of Product |
United States |
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